molecular formula C9H10BrNO2 B13488690 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid

2-Amino-2-(2-bromo-6-methylphenyl)acetic acid

Cat. No.: B13488690
M. Wt: 244.08 g/mol
InChI Key: GHOCHJMBQKGNAB-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-6-methylphenyl)acetic acid is an organic compound characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid typically involves the bromination of 2-methylphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The subsequent amination step can be achieved using ammonia or an amine source under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-2-(2-bromo-6-methylphenyl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets and varying degrees of efficacy in its applications .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-amino-2-(2-bromo-6-methylphenyl)acetic acid

InChI

InChI=1S/C9H10BrNO2/c1-5-3-2-4-6(10)7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

GHOCHJMBQKGNAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(C(=O)O)N

Origin of Product

United States

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